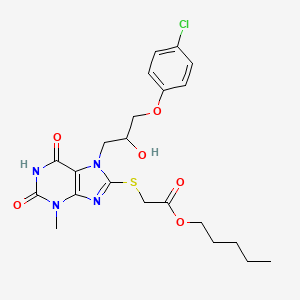

pentyl 2-((7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate

Description

Properties

IUPAC Name |

pentyl 2-[7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN4O6S/c1-3-4-5-10-32-17(29)13-34-22-24-19-18(20(30)25-21(31)26(19)2)27(22)11-15(28)12-33-16-8-6-14(23)7-9-16/h6-9,15,28H,3-5,10-13H2,1-2H3,(H,25,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGBJLCYZAYHIAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)CSC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that similar compounds, such as chlorphenesin, act in the central nervous system (cns) rather than directly on skeletal muscle.

Mode of Action

It is known that similar compounds, like chlorphenesin, act as muscle relaxants and block nerve impulses (or pain sensations) that are sent to the brain.

Biochemical Pathways

Similar compounds have been shown to act in the central nervous system (cns), suggesting that it may affect neurotransmission or other cns-related pathways.

Pharmacokinetics

Similar compounds like chlorphenesin are known to be rapidly and completely absorbed, metabolized in the liver, and excreted as a glucuronide metabolite.

Result of Action

Similar compounds like chlorphenesin are known to block nerve impulses (or pain sensations) that are sent to the brain, acting as muscle relaxants.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of water in the reaction medium can disfavor synthetic reactions while encouraging hydrolytic ones. Furthermore, the compound’s volatility and solubility can affect its distribution in the environment and its bioavailability.

Biological Activity

Pentyl 2-((7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate is a complex compound with a molecular formula of C22H27ClN4O6S and a molecular weight of 510.99 g/mol. This compound is of interest due to its potential biological activities, particularly in pharmacology and biochemistry.

Structure and Properties

The compound features a purine derivative structure, which is significant as purines play crucial roles in various biological processes, including cellular signaling and energy metabolism. The presence of the 4-chlorophenoxy group may enhance its interactions with biological targets, potentially influencing its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C22H27ClN4O6S |

| Molecular Weight | 510.99 g/mol |

| Purity | ≥ 95% |

The biological activity of this compound may be linked to its interaction with G protein-coupled receptors (GPCRs), which are pivotal in mediating cellular responses to various stimuli. Research has shown that compounds similar to this compound can modulate GPCR activity, leading to diverse physiological effects such as:

- Increased intracellular calcium levels through inositol trisphosphate pathways.

- Regulation of neurotransmitter release , influencing mood and cognition.

- Modulation of metabolic pathways , potentially affecting lipid metabolism and glucose homeostasis .

Case Studies

- Cardiovascular Effects : In studies examining the effects of similar compounds on cardiovascular health, it was found that these agents could lower blood pressure and improve lipid profiles by activating PPAR delta pathways. This suggests a potential application in treating metabolic disorders such as hypercholesterolemia and diabetes .

- Neuropharmacological Applications : Research indicates that compounds with purine structures can act on central nervous system receptors, providing insights into their potential use for treating neurological disorders. For example, modulation of adenosine receptors has been linked to neuroprotective effects in models of neurodegeneration .

Biological Activity Table

Scientific Research Applications

Biological Activities

Pentyl 2-((7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate has been investigated for its potential pharmacological effects. Preliminary studies suggest the following activities:

- Antioxidant Activity : The compound exhibits antioxidant properties that may protect cells from oxidative stress.

- Antitumor Effects : Research indicates that pentyl 2-acetate derivatives can inhibit the proliferation of certain cancer cell lines, suggesting potential applications in oncology.

- Anti-inflammatory Properties : The presence of the chlorophenoxy group may enhance anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Cancer Research

Several studies have focused on the anticancer properties of purine derivatives. For instance:

- A study demonstrated that compounds similar to pentyl 2-acetate can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and death .

Neurological Disorders

The compound's ability to cross the blood-brain barrier may position it as a therapeutic agent in treating neurological disorders:

- Research indicates that purine derivatives can exhibit neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease .

Cardiovascular Health

Given its antioxidant properties, pentyl 2-acetate may also play a role in cardiovascular health by reducing oxidative stress and inflammation associated with heart diseases .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro using similar purine derivatives. |

| Study B | Neuroprotection | Showed that compounds with similar structures can protect neuronal cells from apoptosis induced by oxidative stress. |

| Study C | Cardiovascular Effects | Found that antioxidant properties can reduce markers of inflammation in cardiovascular disease models. |

Chemical Reactions Analysis

Hydrolysis of the Thioacetate and Ester Groups

The compound contains two hydrolyzable groups: the thioacetate (-S-CO-O-) and the pentyl ester (-CO-O-pentyl).

-

Thioacetate Hydrolysis :

Under acidic or alkaline conditions, the thioacetate group can hydrolyze to form a thiol (-SH) and acetic acid. Thioesters are more reactive than standard esters, requiring milder conditions (e.g., aqueous NaOH at 25–50°C) . -

Ester Hydrolysis :

The pentyl ester undergoes hydrolysis in acidic (HO) or basic (OH) media to yield the corresponding carboxylic acid and pentanol .

Table 1: Hydrolysis Reactions

| Functional Group | Conditions | Products |

|---|---|---|

| Thioacetate | 0.1M NaOH, 40°C, 2h | Thiol + Acetic Acid |

| Pentyl Ester | 1M HCl, reflux, 6h | Carboxylic Acid + Pentanol |

Oxidation Reactions

The sulfur atom in the thioether linkage and the hydroxyl group are oxidation-prone:

-

Thioether Oxidation :

Oxidation with HO or mCPBA converts the thioether to sulfoxide (-SO-) or sulfone (-SO-) . -

Alcohol Oxidation :

The secondary alcohol (-CH(OH)-) in the propyl chain oxidizes to a ketone (-C=O) using agents like Jones reagent (CrO/HSO) or PCC .

Table 2: Oxidation Pathways

| Site | Reagent | Product |

|---|---|---|

| Thioether (S) | 30% HO, RT, 4h | Sulfoxide |

| Secondary Alcohol | PCC, CHCl, 0°C | Ketone |

Nucleophilic Aromatic Substitution (NAS)

The 4-chlorophenoxy group may undergo NAS under harsh conditions (e.g., Cu catalysis, 100–150°C), replacing the chlorine with nucleophiles like -OH or -NH . Para-substituted chlorides are less reactive than meta analogs, requiring prolonged heating.

Purine Core Reactivity

The purine scaffold (2,6-dioxo-1H-purine) exhibits keto-enol tautomerism, influencing its acidity and electrophilic substitution patterns.

-

Electrophilic Attack :

Electron-withdrawing groups (e.g., -Cl, -O-) deactivate the ring, directing substitution to less hindered positions (e.g., 1- or 3-positions if available) . -

Ring Modification :

Under strong bases (e.g., NaH), the 8-thio group may undergo alkylation or arylation .

Stability Under Physiological Conditions

In biological systems (pH 7.4, 37°C), the compound may degrade via:

-

Esterase-Mediated Hydrolysis : Cleavage of the pentyl ester to the carboxylic acid .

-

Glutathione Reactivity : Thioether conjugation with glutathione, forming a sulfonamide adduct .

Table 3: Stability Profile

| Condition | Pathway | Half-Life (Est.) |

|---|---|---|

| pH 7.4, 37°C | Ester hydrolysis | ~12–24h |

| Liver Microsomes | Oxidative metabolism (S→SO) | ~2–4h |

Synthetic Modifications

Key synthetic routes for analogous compounds include:

-

S-Alkylation : Coupling thiol intermediates with halogenated purines .

-

Esterification : Steglich esterification of carboxylic acids with pentanol .

Table 4: Synthetic Routes

| Step | Reagents | Yield (%) |

|---|---|---|

| S-Alkylation | KCO, DMF, 60°C | 65–75 |

| Esterification | DCC, DMAP, CHCl | 80–85 |

Comparison with Similar Compounds

Core Structure and Substitutions

The purine core distinguishes this compound from pyrimidine-based analogs (e.g., ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate in ). The thioacetate group (common in and the target compound) may enhance membrane permeability or metabolic stability . Key structural differences include:

- 4-Chlorophenoxy vs.

- Purine vs. Pyrimidine : The purine scaffold may confer distinct hydrogen-bonding interactions in enzymatic targets (e.g., kinases or HIV integrase) compared to pyrimidine derivatives .

Data Table: Comparative Analysis of Structural and Functional Features

Research Findings and Implications

Docking and Target Interactions

Piroxicam analogs () bind to HIV IN similarly to raltegravir, a clinically used inhibitor. The target compound’s purine core and 4-chlorophenoxy group may engage in π-π stacking or halogen bonding with viral enzymes, warranting computational docking studies .

Toxicity and Selectivity

The high selectivity index (SI >26) of piroxicam analogs () underscores the importance of minimizing off-target effects. The target compound’s 4-chlorophenoxy group, while enhancing binding, may require optimization to reduce cytotoxicity .

Q & A

Basic: What are the critical considerations for optimizing the synthesis of this compound to improve yield and purity?

Methodological Answer:

Key steps include:

- Coupling Reagent Selection : Use 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) for efficient amide bond formation, as demonstrated in multi-step syntheses of structurally analogous purine derivatives .

- Solvent and Base Optimization : Tetrahydrofuran (THF) with N,N-diisopropylethylamine (DIPEA) is effective for maintaining reaction homogeneity and minimizing side reactions .

- Purification Strategies : Flash chromatography using ethyl acetate/hexane gradients (e.g., 30:70) effectively isolates the target compound from byproducts .

- Temperature Control : Room-temperature reactions reduce decomposition risks for thermally labile intermediates, as seen in similar protocols .

Advanced: How can researchers resolve contradictions in spectroscopic data when characterizing isomeric forms of this compound?

Methodological Answer:

- Chiral Separation : Use Chiralpak® OD columns with methanol-DMEA (0.2%) in supercritical CO₂ to separate enantiomers, achieving >98% enantiomeric excess (ee) .

- Complementary Spectroscopic Analysis : Combine high-resolution mass spectrometry (HRMS) with ¹H/¹³C NMR to differentiate isomers. For example, distinct splitting patterns in aromatic proton signals can indicate steric or electronic differences between isomers .

- X-ray Crystallography : Resolve ambiguous structural assignments by determining crystal structures, as applied to analogous ethyl ester derivatives .

Basic: Which spectroscopic techniques are most effective for confirming the structural integrity of this compound post-synthesis?

Methodological Answer:

- Mass Spectrometry (ESI/MS) : Confirm molecular weight (e.g., observed m/z 428.3 [M+H]⁺ in structurally related compounds) and detect fragmentation patterns .

- NMR Spectroscopy : ¹H NMR identifies substituent environments (e.g., 4-chlorophenoxy protons at δ 7.2–7.4 ppm; thioacetate methyl groups at δ 2.1–2.3 ppm) .

- FT-IR Spectroscopy : Validate functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for oxo-purine and ester moieties) .

Advanced: What experimental strategies are recommended for elucidating the metabolic stability of this compound in in vitro models?

Methodological Answer:

- Liver Microsome Assays : Incubate the compound with human liver microsomes (HLM) and NADPH cofactor, monitoring degradation via LC-MS/MS over 60 minutes. Calculate half-life (t₁/₂) using first-order kinetics .

- CYP Enzyme Inhibition Studies : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .

- Reactive Metabolite Trapping : Add glutathione (GSH) to detect electrophilic intermediates formed during metabolism .

Basic: What purification techniques are suitable for isolating this compound from complex reaction mixtures?

Methodological Answer:

- Liquid-Liquid Extraction : Partition between dichloromethane and saturated NaHCO₃ to remove acidic impurities .

- Flash Chromatography : Use silica gel with gradient elution (e.g., hexane → ethyl acetate) for high-resolution separation .

- Crystallization : Recrystallize from ethyl acetate/hexane mixtures to enhance purity, as applied to structurally similar esters .

Advanced: How can computational modeling be integrated with experimental data to predict the binding affinity of this compound to target enzymes?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with purine-binding enzymes (e.g., kinases). Validate docking poses with crystallographic data from analogous compounds .

- Free Energy Perturbation (FEP) : Calculate binding free energy differences between enantiomers to rationalize observed activity disparities .

- MD Simulations : Perform 100-ns trajectories in explicit solvent to assess conformational stability of the 4-chlorophenoxy side chain .

Basic: What quality control measures are essential during scale-up synthesis of this compound?

Methodological Answer:

- In-Process Monitoring : Track reaction progress via TLC or inline FT-IR to identify incomplete coupling or hydrolysis .

- Batch Consistency Testing : Ensure ≤2% variance in HPLC retention times and peak areas across batches .

- Residual Solvent Analysis : Use GC-MS to verify compliance with ICH limits (e.g., <500 ppm for THF) .

Advanced: How can researchers address discrepancies in biological activity between synthetic batches of this compound?

Methodological Answer:

- Isomer-Specific Bioassays : Test separated enantiomers individually to isolate activity differences, as done for pyrazine-carboxamide derivatives .

- Impurity Profiling : Use LC-HRMS to identify trace byproducts (e.g., des-chloro analogues) that may antagonize or enhance activity .

- Orthogonal Functional Assays : Compare results from enzymatic (e.g., kinase inhibition) and cell-based (e.g., proliferation) assays to rule out assay-specific artifacts .

Basic: What safety precautions are critical when handling intermediates during synthesis?

Methodological Answer:

- Toxic Intermediate Management : Use closed systems for handling 4-chlorophenoxy derivatives to minimize inhalation exposure .

- Waste Neutralization : Treat reaction quench liquids with activated charcoal to adsorb organic residues before disposal .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and chemical goggles when working with THF or DIPEA due to their irritant properties .

Advanced: What strategies can elucidate the role of the thioacetate moiety in this compound’s pharmacological activity?

Methodological Answer:

- Proteomic Profiling : Use activity-based protein profiling (ABPP) with a biotinylated analogue to identify target proteins binding the thioacetate group .

- Metabolite Identification : Compare in vivo metabolites (via LC-HRMS) to determine if the thioacetate is hydrolyzed to a free thiol, which may act as a pharmacophore .

- SAR Studies : Synthesize analogues replacing the thioacetate with oxyacetate or methyl groups and compare potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.